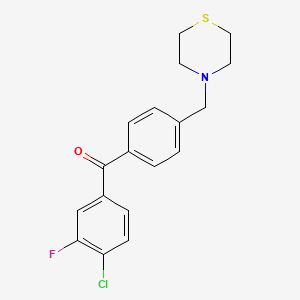

4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone

Descripción

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTUXUMKIGBACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642924 | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-85-9 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation and Benzophenone Core Formation

- Starting materials : Substituted chlorofluorobenzene derivatives and benzoyl chloride or benzophenone precursors.

- Method : Friedel-Crafts acylation is employed to couple the aromatic rings, often catalyzed by Lewis acids such as aluminum chloride (AlCl3). The halogen substituents (Cl and F) are introduced either prior to or after the acylation step depending on their stability and reactivity.

- Conditions : Controlled temperature (0–50 °C) and anhydrous conditions to prevent side reactions.

- Outcome : Formation of 4-chloro-3-fluorobenzophenone intermediate with high regioselectivity.

Introduction of Thiomorpholinomethyl Group

- Reagents : Thiomorpholine or its derivatives, formaldehyde or chloromethylating agents.

- Method : The thiomorpholinomethyl substituent is introduced via nucleophilic substitution or Mannich-type reaction at the para position of the phenyl ring.

- Typical procedure :

- React the 4-chloro-3-fluorobenzophenone intermediate with thiomorpholine in the presence of formaldehyde under acidic or basic catalysis.

- Alternatively, chloromethylation of the benzophenone followed by nucleophilic substitution with thiomorpholine.

- Conditions : Mild heating (40–80 °C), solvent such as ethanol or dichloromethane, and reaction times ranging from several hours to overnight.

- Purification : Column chromatography or recrystallization to isolate the pure 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone.

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | Benzoyl chloride, AlCl3, 0–50 °C | Formation of benzophenone core | Requires anhydrous conditions |

| Halogenation | Chlorine/fluorine sources, controlled temp | Introduce Cl and F substituents | Position-specific substitution |

| Thiomorpholinomethylation | Thiomorpholine, formaldehyde or chloromethylating agent, solvent, mild heat | Attach thiomorpholine moiety | Mannich reaction or nucleophilic substitution |

| Purification | Chromatography, recrystallization | Isolate pure compound | Ensures removal of side products |

Research Findings and Notes

- The presence of both chlorine and fluorine halogens on the benzophenone ring enhances the compound’s chemical reactivity and biological activity by increasing lipophilicity and membrane permeability.

- The thiomorpholine moiety contributes to potential biological interactions, possibly improving antimicrobial or enzyme inhibitory properties.

- Synthesis yields and purity depend heavily on reaction conditions, particularly temperature control during halogenation and the efficiency of the thiomorpholinomethylation step.

- Analogous compounds have been synthesized using similar methods, confirming the viability of this approach for 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiomorpholine moiety can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The benzophenone core can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution: Formation of substituted benzophenone derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone has been investigated for its potential as a pharmaceutical intermediate. Its structural properties suggest that it may act as a precursor in the synthesis of various biologically active compounds. For instance, benzophenone derivatives are widely studied for their antimicrobial and anti-inflammatory properties.

Case Study : In a study exploring the synthesis of novel anti-cancer agents, the incorporation of thiomorpholine moieties into benzophenone frameworks demonstrated enhanced cytotoxic activity against specific cancer cell lines. The thiomorpholine group is believed to facilitate better interaction with biological targets, increasing the efficacy of the resultant compounds.

Material Science

The compound's ability to absorb ultraviolet (UV) radiation makes it a valuable additive in polymers and coatings. It can be utilized to enhance the UV stability of materials, preventing degradation and extending their lifespan.

Data Table: UV Absorption Properties

| Compound | UV Absorption (nm) | Application Area |

|---|---|---|

| 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone | 300 - 350 | Polymer additives |

| Benzophenone derivatives | 280 - 320 | Sunscreens and coatings |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study : Researchers have utilized 4-chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone in the synthesis of new fluorescent dyes. The incorporation of this compound into dye structures has led to improved photostability and brightness, making them suitable for applications in biological imaging.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone

- CAS No.: 898782-85-9

- Molecular Formula: C₁₈H₁₇ClFNOS

- Molecular Weight : 349.85 g/mol

- Purity : ≥98% (ISO-certified for pharmaceutical R&D) .

Structural Features: This compound consists of a benzophenone backbone with:

- A chlorine substituent at the 4-position.

- A fluorine substituent at the 3-position.

- A thiomorpholinomethyl group (a sulfur-containing six-membered heterocycle) at the 4'-position.

Applications :

Primarily used in pharmaceutical research for drug development, leveraging its structural versatility for binding studies and pharmacokinetic optimization .

Structural Analogs in the Benzophenone Family

Benzophenone derivatives exhibit diverse pharmacological and industrial applications depending on substituents and heterocyclic modifications. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Properties

Key Differences and Implications

Heterocyclic Modifications

- Thiomorpholine vs. Pyrrolidine/Piperazine: The thiomorpholine group (in the main compound) contains a sulfur atom, enhancing hydrogen-bonding capacity and polar surface area compared to nitrogen-only heterocycles like pyrrolidine . This improves solubility in polar solvents, critical for drug bioavailability. Pyrrolidinomethyl analogs (e.g., 898776-57-3) lack sulfur, reducing polarity but increasing lipophilicity, making them suitable for industrial crosslinking applications .

Halogen Substituents

- Chloro vs. Fluoro vs. Bromo: The 4-Cl, 3-F combination in the main compound balances electronegativity and steric effects, favoring interactions with hydrophobic enzyme pockets. Bromo substituents (e.g., 4'-bromo analog) increase molecular weight and steric bulk, often used in Suzuki coupling reactions for complex molecule synthesis .

Positional Isomerism

- Substituent positions significantly impact activity. For example: 2,5-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS 898783-14-7) has halogens in ortho and para positions, altering steric hindrance and electronic distribution compared to the main compound’s meta-fluoro and para-chloro arrangement .

Pharmacological and Industrial Relevance

- Pharmaceutical Applications: The main compound’s thiomorpholine group and halogen pattern make it a candidate for kinase inhibitors or GPCR-targeted therapies, where sulfur interactions with cysteine residues are critical . In contrast, 3-cyano-4'-thiomorpholinomethyl benzophenone (CymitQuimica) introduces a cyano group, which may enhance binding affinity but reduce solubility .

- Industrial Applications: Benzophenones like 4-chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) are utilized as photo-initiators due to their efficient radical generation under UV light, a property less pronounced in sulfur-containing analogs .

Actividad Biológica

4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-85-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, including relevant case studies and research findings.

The compound's chemical structure is characterized by the presence of a chlorinated and fluorinated benzophenone moiety, along with a thiomorpholinomethyl group. The molecular formula is , with a molecular weight of approximately 349.85 g/mol. Key physical properties include:

- Density : 1.297 g/cm³

- Boiling Point : 489.1°C at 760 mmHg

- Flash Point : 249.6°C

Antimicrobial Properties

Research indicates that 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown selective cytotoxicity against different cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's ability to induce apoptosis in these cell lines was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Study 1: Antimicrobial Efficacy

In a comparative study, 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone was tested against standard antibiotics. The results indicated that this compound had comparable or superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.

Study 2: Cancer Cell Line Testing

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines through MTT assays. The results showed IC50 values ranging from 15 to 30 µM across different cell types, indicating potent anticancer activity. Mechanistic studies revealed that the compound interfered with the cell cycle at the G2/M phase, leading to increased apoptosis rates .

Research Findings Summary Table

| Activity | Cell Line / Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 10 | Cell lysis |

| Anticancer | MDA-MB-231 (Breast Cancer) | 25 | Apoptosis via caspase activation |

| Anticancer | A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

Q & A

Q. What are the key structural features and molecular properties of 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone?

The compound features a benzophenone core substituted with chloro (Cl) and fluoro (F) groups at the 4- and 3-positions, respectively, and a thiomorpholinomethyl group at the 4'-position. Its molecular formula is C₁₈H₁₇ClFNOS , with a molecular weight of 349.85 g/mol . The thiomorpholine moiety introduces sulfur-based electron density, influencing reactivity and biological interactions. The halogen substituents enhance electrophilic character, critical for aromatic substitution reactions .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of benzophenone via Friedel-Crafts acylation or halogenation.

- Step 2 : Introduction of the thiomorpholinomethyl group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction).

- Step 3 : Purification via column chromatography or recrystallization to achieve >98% purity, as required for pharmaceutical applications .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Q. What are its primary applications in pharmaceutical research?

It serves as a building block for drug candidates targeting antimicrobial and anticancer pathways. The thiomorpholine group enhances solubility and bioavailability, while halogens improve target binding .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence its reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing nature of Cl and F activates the benzene ring toward NAS. Computational studies (DFT) show that the 4-Cl-3-F substitution pattern creates a partial positive charge at the 2- and 5-positions, favoring attack by nucleophiles like amines or thiols .

Q. What computational models predict its solvatochromic behavior in different solvents?

Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) models solvent-induced vibrational shifts. For example, in halogenated solvents, the C=O stretch (ν ~1680 cm⁻¹) splits due to hydrogen bonding, with correlation times ~7.7 ps for solvent interactions .

Q. How does the thiomorpholinomethyl group affect binding affinity to biological targets?

The sulfur atom in thiomorpholine participates in hydrogen bonding and van der Waals interactions with enzyme active sites. Halogen substituents further enhance binding via halogen bonding with polar residues (e.g., tyrosine, asparagine) .

Q. What challenges arise in optimizing synthetic yield during multi-step synthesis?

Key challenges include:

Q. What toxicological considerations are critical for handling this compound?

Benzophenone derivatives may exhibit hepatotoxicity and genotoxicity at high doses. Safety protocols include:

- PPE : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste disposal : Neutralization of reactive intermediates before disposal .

Q. How can DFT studies guide the design of analogs with improved bioactivity?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to optimize substituent effects. For example, replacing Cl with CF₃ may enhance metabolic stability while retaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.